molecular formula C10H18N4 B13480875 1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine

1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13480875
M. Wt: 194.28 g/mol
InChI Key: CMBMQWXPFNCEOY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and a 1,2,4-triazole ring attached at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring with methyl substitutions can be synthesized through a series of reactions starting from simpler hydrocarbons. For instance, the hydrogenation of 3,5-dimethylcyclohexene can yield 3,5-dimethylcyclohexane.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and an appropriate nitrile derivative. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The cyclohexane ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylcyclohexyl)ethan-1-one: This compound shares the cyclohexane ring structure but differs in the functional groups attached.

    (3,5-Dimethylcyclohexyl)methanol: Similar in structure but contains a hydroxyl group instead of a triazole ring.

Uniqueness

1-(3,5-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the cyclohexane and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(3,5-dimethylcyclohexyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H18N4/c1-7-3-8(2)5-9(4-7)14-6-12-10(11)13-14/h6-9H,3-5H2,1-2H3,(H2,11,13)

InChI Key

CMBMQWXPFNCEOY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)N2C=NC(=N2)N)C

Origin of Product

United States

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